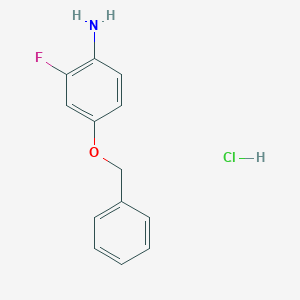
4-Benzyloxy-2-fluoroaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyloxy-2-fluoroaniline hydrochloride is a useful research compound. Its molecular formula is C13H13ClFNO and its molecular weight is 253.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Benzyloxy-2-fluoroaniline hydrochloride (CAS No. 478014-34-5) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a fluoro substituent on the aniline ring and a benzyloxy group, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of Enzymes : It has been shown to inhibit key enzymes involved in cancer cell proliferation, particularly phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. For instance, PDE inhibitors are known to modulate cAMP levels, affecting cell growth and apoptosis .
- Cellular Effects : The compound exhibits antiproliferative effects against several cancer cell lines, including breast cancer (MCF-7) and prostate cancer (DU145). These effects are mediated through induction of apoptosis and inhibition of cell cycle progression .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies
Several studies have investigated the biological activity of this compound:
- Anticancer Study : A study published in Cancer Research demonstrated that treatment with this compound resulted in significant reduction in tumor size in xenograft models of breast cancer. The compound was shown to induce apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic proteins.
- Enzyme Inhibition Research : Another investigation focused on the compound's role as a selective PDE inhibitor. It was found to inhibit PDE4 isoforms with an IC50 value comparable to established inhibitors like rolipram, suggesting its potential utility in treating inflammatory diseases and certain cancers .
- Antimicrobial Activity Assessment : A recent study evaluated its antimicrobial properties against various bacterial strains. The results indicated that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as an antibiotic agent.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates moderate solubility in aqueous solutions and lipophilicity due to the benzyloxy group. This profile suggests favorable absorption characteristics when administered orally or intravenously. Further studies are required to elucidate its metabolic pathways and bioavailability.
Propiedades
IUPAC Name |
2-fluoro-4-phenylmethoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO.ClH/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10;/h1-8H,9,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFLMQZMCLIOTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














